Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate
Description
Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate is a substituted thiophene derivative synthesized via amide coupling between (E)-3-(3,4-dimethoxyphenyl)acryloyl chloride and ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate in acetone with pyridine as a base . This compound belongs to a class of 2-aminothiophene derivatives, which are extensively studied for their biological activities, including antioxidant and anti-inflammatory properties .
Properties
Molecular Formula |
C19H23NO5S |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
ethyl 2-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C19H23NO5S/c1-6-25-19(22)17-11(2)12(3)26-18(17)20-16(21)10-13-7-8-14(23-4)15(9-13)24-5/h7-9H,6,10H2,1-5H3,(H,20,21) |
InChI Key |
RGIKTRVMCKAJIG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dimethoxyphenyl group: This step often involves a Friedel-Crafts acylation reaction, where the thiophene ring is acylated with a 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst.
Acetamidation: The acetamido group is introduced through an amide formation reaction, typically using acetic anhydride or acetyl chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products:
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Alcohols, amines, and reduced thiophene derivatives.
Substitution: Various substituted thiophene derivatives with altered functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Material Science: It can be incorporated into polymers and other materials to modify their electronic and optical properties.
Biology:
Biochemical Probes: The compound can be used as a probe to study enzyme activities and protein interactions due to its unique functional groups.
Drug Development: Its structural features make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine:
Therapeutics: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry:
Pharmaceuticals: It can be used as an intermediate in the synthesis of more complex pharmaceutical compounds.
Agrochemicals: The compound may find applications in the development of new agrochemicals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating signal transduction pathways and enzyme activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physicochemical Properties
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The 3,4-dimethoxyphenyl group enhances both antioxidant and anti-inflammatory activities by improving lipid solubility and membrane penetration. Conversely, bulky or electron-deficient substituents diminish bioactivity .
- Synthetic Optimization : Piperidine/acetic acid catalytic systems in toluene provide superior yields for acrylamido derivatives compared to HFIP-based methods, emphasizing solvent and catalyst selection .
Biological Activity
Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate is a synthetic compound that has gained attention for its potential biological activities, particularly in cancer research. This article reviews its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure combining a thiophene ring with a dimethoxyphenyl group. The synthesis typically involves multiple steps, starting from the preparation of the thiophene core and introducing various functional groups to enhance its biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:
- Topoisomerase Inhibition : Compounds with similar structures have been shown to inhibit topoisomerase II, an enzyme critical for DNA replication. In vitro studies demonstrated that certain derivatives exhibited potent anticancer effects against breast, colon, lung, and prostate cancer cell lines at low micromolar concentrations .
- Cell Cycle Arrest : These compounds can induce apoptosis in cancer cells by causing cell cycle arrest at the G1 phase. This was observed through cell cycle analysis and reactive oxygen species (ROS) induction .
The mechanism of action for this compound involves:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors in cancer cells, potentially inhibiting their activity or altering signaling pathways.
- Induction of Apoptosis : By increasing ROS levels and affecting cell cycle regulation, the compound can trigger apoptotic pathways in cancerous cells .
Comparative Analysis
Case Studies
Several case studies have been conducted to evaluate the biological effects of compounds related to this compound:
- Study on Breast Cancer Cells : A study demonstrated that a derivative of this compound significantly reduced cell viability in breast cancer cell lines compared to standard chemotherapy agents like etoposide .
- Colon Cancer Research : Another research highlighted the selective toxicity of related compounds towards colon cancer cells while sparing normal cells, indicating a favorable therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
